molecular formula CH3N3 B14350484 1-Diazenylmethanimine CAS No. 90251-05-1

1-Diazenylmethanimine

Cat. No.: B14350484
CAS No.: 90251-05-1
M. Wt: 57.055 g/mol
InChI Key: WHWSKLPPZAUNTI-UHFFFAOYSA-N
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Description

1-Diazenylmethanimine is an organic compound with the molecular formula CH₂N₂ It is a member of the diazo compounds, characterized by the presence of a diazo group (N=N) attached to a methanimine group (CH=N)

Preparation Methods

1-Diazenylmethanimine can be synthesized through several methods. One common synthetic route involves the reaction of nitrosomethylurea with potassium hydroxide in an ether solution. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product . Another method involves the use of nitrosomethylurethane and alcoholic potassium hydroxide . Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature and pressure to maximize yield and purity.

Chemical Reactions Analysis

1-Diazenylmethanimine undergoes a variety of chemical reactions due to its highly reactive diazo group. Some of the key reactions include:

    Oxidation: The compound can be oxidized to form nitrogen gas and other by-products.

    Reduction: Reduction reactions typically yield amines or hydrazines.

    Substitution: The diazo group can be substituted with other functional groups, leading to the formation of various derivatives.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Diazenylmethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Diazenylmethanimine involves the generation of reactive intermediates, such as carbenes, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound’s reactivity is primarily due to the presence of the diazo group, which can undergo homolytic or heterolytic cleavage to form reactive species .

Comparison with Similar Compounds

1-Diazenylmethanimine can be compared with other diazo compounds, such as diazomethane (CH₂N₂) and diazoethane (C₂H₄N₂). While these compounds share similar reactivity due to the presence of the diazo group, this compound is unique in its structural configuration and specific reactivity patterns. Other similar compounds include phenylenediamines, which also contain nitrogen-nitrogen bonds but differ in their overall structure and applications .

Properties

CAS No.

90251-05-1

Molecular Formula

CH3N3

Molecular Weight

57.055 g/mol

IUPAC Name

N-iminomethanimidamide

InChI

InChI=1S/CH3N3/c2-1-4-3/h1-3H

InChI Key

WHWSKLPPZAUNTI-UHFFFAOYSA-N

Canonical SMILES

C(=N)N=N

Origin of Product

United States

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